2-amino-N-(1,2,4-triazin-3-yl)acetamide

Description

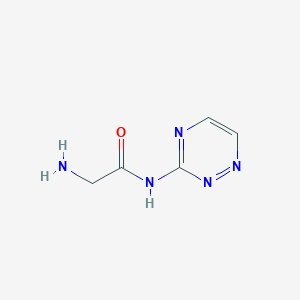

2-amino-N-(1,2,4-triazin-3-yl)acetamide is a heterocyclic compound featuring a 1,2,4-triazine ring linked to an acetamide moiety via an amino group. This scaffold is of significant interest in medicinal chemistry due to the triazine ring’s role as a pharmacophore in antimicrobial, antitrypanosomal, and anti-inflammatory agents . The compound’s structural flexibility allows for diverse substitutions, enabling optimization of physicochemical properties and biological activity.

Properties

CAS No. |

138598-50-2 |

|---|---|

Molecular Formula |

C5H7N5O |

Molecular Weight |

153.14 g/mol |

IUPAC Name |

2-amino-N-(1,2,4-triazin-3-yl)acetamide |

InChI |

InChI=1S/C5H7N5O/c6-3-4(11)9-5-7-1-2-8-10-5/h1-2H,3,6H2,(H,7,9,10,11) |

InChI Key |

KCEZWZVNHYRSIP-UHFFFAOYSA-N |

SMILES |

C1=CN=NC(=N1)NC(=O)CN |

Canonical SMILES |

C1=CN=NC(=N1)NC(=O)CN |

Synonyms |

Acetamide, 2-amino-N-1,2,4-triazin-3-yl- |

Origin of Product |

United States |

Comparison with Similar Compounds

Thiazole-Based Acetamides

- Example: 2-amino-N-(4-(4-chlorophenyl)thiazol-2-yl)acetamide (Molecular No. 17, Table 4 in ).

- Activity: Exhibited antibacterial activity against Fusarium monoliforme (inhibitory zone: 2 mm) and Aspergillus flavus (34 mm) .

- Structural Differences: Replaces the triazine ring with a thiazole ring.

Nitrotriazole-Based Acetamides

- Example : Nitrotriazole-linked acetamides (e.g., compounds 2, 3, 13, 15 in ).

- Activity: Demonstrated antitrypanosomal activity (IC₅₀ values in the nanomolar range) .

- Synthesis : Prepared via nucleophilic substitution of chloroacetamides with nitroazole salts, a method distinct from triazine-based analogs.

- Key Insight: The nitro group enhances electron-deficient character, improving interactions with parasitic enzymes. However, nitro groups may confer toxicity risks compared to the amino-triazine scaffold .

Triazole-Thioacetamide Derivatives

- Example: 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide ().

- Activity : Anti-exudative activity comparable to diclofenac sodium (reference drug) at 10 mg/kg .

- Structural Differences : Incorporates a sulfur bridge and furan substituent, enhancing solubility and hydrogen-bonding capacity.

- Key Insight : The thioether linkage and heteroaromatic substituents improve pharmacokinetic profiles relative to the parent triazine-acetamide.

Arylsulfinyl Acetamides

- Example: 2-amino-N-(arylsulfinyl)-acetamide ().

- Activity: Inhibits bacterial aminoacyl-tRNA synthetase (LeuRS), a target for novel antibiotics .

- Structural Differences : Sulfinyl group introduces chirality and modulates target selectivity.

- Key Insight : While effective against bacterial targets, sulfinyl analogs may exhibit reduced metabolic stability compared to triazine derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.